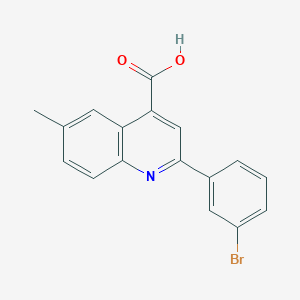

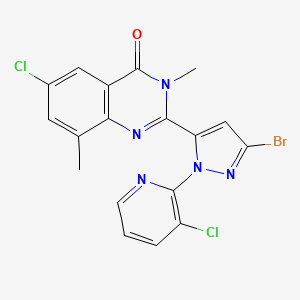

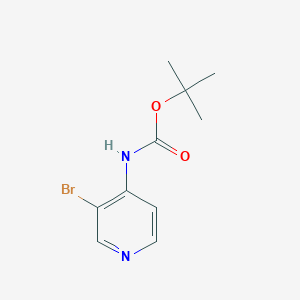

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

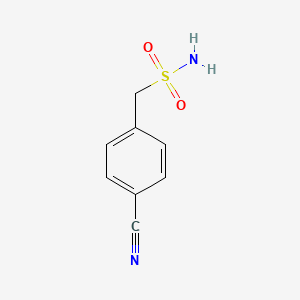

The compound “2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid” likely belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-(3-bromophenyl)-2-methylpropanoic acid, are often synthesized through various organic reactions . For instance, electrophilic aromatic substitution is a common reaction in the synthesis of aromatic compounds .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the aromatic ring and the carboxylic acid group. Electrophilic aromatic substitution reactions are common with aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other quinoline derivatives. These might include its molecular weight, solubility, melting point, boiling point, and specific rotation .Aplicaciones Científicas De Investigación

Aurora A Kinase Inhibition

This compound has been identified as a potential lead for selective inhibition of Aurora A kinase , which plays a crucial role in cell division. Its inhibition can induce apoptosis, particularly in cancer cells, making it a promising candidate for anticancer drug development .

Apoptosis Induction

Due to its ability to inhibit Aurora A kinase, this compound also exhibits properties that can trigger apoptosis or programmed cell death. This is particularly valuable in the treatment of cancers where the apoptosis pathway is often dysregulated .

Design and Synthesis of Novel Pharmaceuticals

The structural features of 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid make it suitable for the design and synthesis of new pharmaceutical agents. Its core structure can be modified to enhance its activity and selectivity for various biological targets .

In Vitro and In Silico Biological Evaluation

Researchers utilize this compound in both in vitro (experimental) and in silico (computational) studies to evaluate its biological activity. This dual approach allows for a comprehensive understanding of its pharmacological profile .

Phthalocyanine-Fullerene Dyads Synthesis

This compound is used in the synthesis of phthalocyanine-fullerene dyads . These dyads are studied for their unique electronic properties and potential applications in photodynamic therapy and as components in organic solar cells .

Molecular Docking Studies

The compound’s structure is conducive to molecular docking studies, which are computational simulations used to predict the interaction between a molecule and a protein. This helps in understanding the binding affinity and specificity, which is crucial for drug design .

Photodynamic Therapy Agents

The bromophenyl group in the compound can be utilized to develop agents for photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species that kill cancer cells .

Organic Electronics

Due to its aromatic structure and potential for electronic delocalization, 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid can be explored for use in organic electronics, which includes the development of organic light-emitting diodes (OLEDs) and other semiconductor devices .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-bromophenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSINEIFLWDUHLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901215760 |

Source

|

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid | |

CAS RN |

725687-88-7 |

Source

|

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725687-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)